4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
Overview
Description
“4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” is a chemical compound with the CAS number 1340279-09-5 . It has a molecular weight of 196.33 and a molecular formula of C12H24N2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” include a molecular weight of 196.33 and a molecular formula of C12H24N2 . Unfortunately, other properties such as boiling point, melting point, and density were not available in the resources I have .Scientific Research Applications
Fluorescence Emission in Various Environments
The compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, along with related TCNQ adducts, has been studied for its luminescence properties. Research by Bloor et al. (2001) found that fluorescence emission was observed in alcohol solutions, crystals at room temperature, glass-forming solvents, and polymer films, with quantum yields and Stokes' shifts being sensitive to the matrix environment. This suggests potential applications in the development of fluorescent materials and sensors (Bloor et al., 2001).
Catalysis and Chemical Synthesis
The use of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine in chemical synthesis has been explored. Kondo et al. (2002) demonstrated its effectiveness in the intramolecular oxidative amination of aminoalkenes, leading to the synthesis of cyclic imines and indoles. This process, catalyzed by ruthenium, showcases its utility in facilitating complex organic reactions (Kondo et al., 2002).
Asymmetric Catalysis in Aqueous Media
Uozumi et al. (2004) conducted research on catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water, using a palladium complex. This research highlights the compound's role in promoting enantioselective chemical transformations in an environmentally friendly aqueous medium (Uozumi et al., 2004).
Potential in Neuroscience Research
Though not directly related to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, research by Davis et al. (1979) on a meperidine congener (4-propyloxy-4-phenyl-N-methylpiperidine) and its impact on parkinsonism indicates potential areas for further exploration in neuroscience and pharmacology. Such research could provide insights into the neurological effects of structurally similar compounds (Davis et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKEUWJTYUINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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